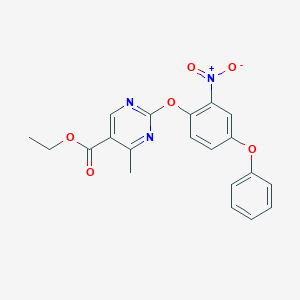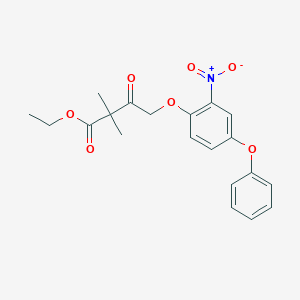![molecular formula C11H14FNO4S B7433356 4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate](/img/structure/B7433356.png)
4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a sulfurofluoridate derivative of 4-[(morpholin-4-yl)methyl]phenol, which has been found to have potential applications in various fields such as medicine, agriculture, and material science.
Applications De Recherche Scientifique
4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate has shown potential in various scientific research fields. In the field of medicine, it has been found to have anticancer properties and can be used as a potential drug candidate for the treatment of cancer. It has also been found to have antimicrobial properties and can be used as a disinfectant. In the field of agriculture, it can be used as a pesticide due to its insecticidal properties. In material science, it can be used as a precursor for the synthesis of various materials.
Mécanisme D'action
The mechanism of action of 4-[(morpholin-4-yl)methyl]phenyl sulfurofluoridate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(morpholin-4-yl)methyl]phenyl sulfurofluoridate are not well studied. However, it has been reported to have low toxicity and does not cause any significant adverse effects in laboratory animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(morpholin-4-yl)methyl]phenyl sulfurofluoridate is its potential applications in various scientific research fields. It is also relatively easy to synthesize and has good stability. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for the research on 4-[(morpholin-4-yl)methyl]phenyl sulfurofluoridate. One of the directions is to study its mechanism of action in more detail to optimize its use in various applications. Another direction is to explore its potential applications in other fields such as energy storage and catalysis. Additionally, further research is needed to understand its toxicity and potential side effects in humans.
Conclusion:
In conclusion, 4-[(morpholin-4-yl)methyl]phenyl sulfurofluoridate is a chemical compound with potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has good stability. However, further research is needed to understand its mechanism of action and potential side effects in humans.
Méthodes De Synthèse
The synthesis of 4-[(morpholin-4-yl)methyl]phenyl sulfurofluoridate involves the reaction of 4-[(morpholin-4-yl)methyl]phenol with sulfur tetrafluoride in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonic acid, which is then converted to the final product by the addition of a fluorine atom. This method has been reported to yield the desired product in good yields and high purity.
Propriétés
IUPAC Name |
4-[(4-fluorosulfonyloxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c12-18(14,15)17-11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGKNPMRSJTMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B7433278.png)
![Ethyl 3-nitro-5-[[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]carbamoyl]benzoate](/img/structure/B7433287.png)
![3-(cyclopropylmethylsulfonyl)-2,6-difluoro-N-[(4-iodophenyl)methyl]benzamide](/img/structure/B7433288.png)

![Ethyl 2-[4-(3-methylsulfonylphenoxy)anilino]-3-nitropyridine-4-carboxylate](/img/structure/B7433307.png)
![ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate](/img/structure/B7433315.png)

![ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate](/img/structure/B7433331.png)
![1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-2,3-dihydroindole-6-sulfonamide](/img/structure/B7433338.png)


![ethyl 3-(3,4-dihydro-1H-pyrano[4,3-b]quinolin-10-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7433363.png)
![Ethyl 4-[2-(3-nitrophenoxy)ethoxy]quinoline-3-carboxylate](/img/structure/B7433366.png)
![Ethyl 3-[2-methyl-6-[3-(4-nitrophenoxy)anilino]pyrimidin-4-yl]propanoate](/img/structure/B7433379.png)